2-(Dimethylamino)ethyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSGODDTWRXQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062251 | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-05-1 | |
| Record name | 2-Dimethylaminoethyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminoethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthesis and Chemical Modification Strategies for 2 Dimethylamino Ethyl Benzoate
Established Synthetic Pathways for 2-(Dimethylamino)ethyl Benzoate (B1203000)
The synthesis of 2-(dimethylamino)ethyl benzoate is most commonly achieved through esterification reactions.
The reaction of 2-(dimethylamino)ethanol with benzoyl chloride is a primary method for synthesizing this compound. This is a type of esterification where the alcohol (2-(dimethylamino)ethanol) reacts with an acyl chloride (benzoyl chloride) to form the corresponding ester. The reaction is typically vigorous at room temperature and produces hydrogen chloride as a byproduct. chemguide.co.uk
The general reaction is as follows:
C₆H₅COCl + (CH₃)₂NCH₂CH₂OH → C₆H₅COOCH₂CH₂N(CH₃)₂ + HCl
Optimization of this reaction often involves controlling the temperature and may include the use of a base to neutralize the hydrochloric acid formed, which can otherwise lead to unwanted side reactions.
Another established method involves the Fischer esterification, where a carboxylic acid (benzoic acid) is heated with an alcohol (2-(dimethylamino)ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukcommonorganicchemistry.com This reaction is reversible, and to achieve high yields, the equilibrium is often shifted towards the product side by removing water as it is formed. However, this method is generally slow. chemguide.co.uk
The reaction can be summarized as:
C₆H₅COOH + (CH₃)₂NCH₂CH₂OH ⇌ C₆H₅COOCH₂CH₂N(CH₃)₂ + H₂O
The choice between these methods often depends on the desired scale, reaction time, and the availability of starting materials. The acyl chloride route is generally faster and not reversible, but benzoyl chloride is more reactive and requires careful handling.
Alternative synthetic pathways to this compound and its analogs have been explored. One such route involves the reaction of a halogenated benzoic acid with dimethylamine (B145610), followed by esterification with the appropriate alcohol. For instance, p-halobenzoic acid can be reacted with dimethylamine, and the resulting p-(dimethylamino)benzoic acid is then esterified. google.com
A patented method describes the synthesis of p-dimethylamino benzoate compounds by reacting p-dimethylaminobenzaldehyde with an alcohol and hydrogen peroxide under the catalysis of ferric perchlorate. google.com This oxidative esterification provides a different mechanistic approach to the formation of the ester linkage.
Another approach involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) in a condensation reaction, which can be effective for creating esters from nearly equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule possesses two key regions for chemical modification: the benzoate moiety and the dimethylaminoethyl group.
The aromatic ring of the benzoate portion is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.
The synthesis of 2-(dimethylamino)ethyl 4-azidobenzoate introduces a photoactivatable azide (B81097) group onto the benzene (B151609) ring. chemicalbook.com This derivative is of interest for its potential use in photocrosslinking and labeling studies. The synthesis would typically involve the nitration of the benzoate ring, followed by reduction of the nitro group to an amine, diazotization, and subsequent reaction with an azide salt. The molecular formula for this compound is C11H14N4O2 and its molecular weight is 234.25 g/mol . nih.gov
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as halogenation (chlorination, bromination), nitration, and sulfonation. nih.govlibretexts.org The ester group (-COOR) is a deactivating, meta-directing group. ucalgary.ca This means that incoming electrophiles will preferentially add to the meta position of the benzene ring. For instance, nitration of this compound would be expected to yield primarily 2-(dimethylamino)ethyl 3-nitrobenzoate. The reactivity of the ring towards electrophilic substitution is reduced by the electron-withdrawing nature of the ester group. ucalgary.ca
The conditions for these reactions, such as the choice of catalyst and reaction temperature, are critical for controlling the outcome and preventing side reactions. For example, Friedel-Crafts alkylation and acylation are also types of electrophilic aromatic substitution, but the deactivating nature of the ester group makes these reactions more challenging to perform on the this compound scaffold. youtube.com
Modifications of the Dimethylaminoethyl Chain
Modification of the tertiary amine of the dimethylaminoethyl group through N-alkylation and quaternization presents a strategy to alter the compound's charge, solubility, and interaction with biological targets.
N-alkylation involves the reaction of the dimethylamino group with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation converts the tertiary amine into a permanently charged quaternary ammonium group. The reaction conditions, such as the choice of solvent and temperature, can influence the efficiency of the alkylation process. For instance, sterically unhindered alkyl bromides are known to readily alkylate tertiary amines to form quaternary ammonium salts. sciencemadness.org
Quaternization significantly impacts the physicochemical properties of the molecule. For example, the quaternization of poly(2-(dimethylamino)ethyl methacrylate), a polymer containing a similar functional group, has been studied extensively. rsc.org These studies show that the degree of quaternization can be controlled, and it influences properties like solubility in aqueous media. The reaction of this compound with an alkylating agent like methyl iodide would result in a quaternary ammonium salt, which would exhibit increased water solubility compared to the parent compound.
The structural motif of this compound can be found within more complex drug molecules, or it can serve as a building block for their synthesis. An example of a structurally related complex molecule is Trimebutine , which is 2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate. koreascience.kr Although not a direct derivative of this compound, the synthesis of Trimebutine involves a key intermediate, 2-dimethylamino-2-phenylbutanol, which shares the dimethylamino alcohol substructure. koreascience.krgoogle.com
The synthesis of Trimebutine typically involves the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoic acid. google.com One synthetic approach to the key amino alcohol intermediate starts from 2-amino-2-phenylbutyric acid, which undergoes esterification and N-methylation, followed by reduction to yield 2-(dimethylamino)-2-phenylbutanol. google.com This highlights how the core dimethylamino alcohol fragment can be incorporated into more elaborate molecular frameworks. The development of Trimebutine derivatives could potentially involve variations of the amino alcohol portion, drawing inspiration from the structure of this compound.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods in the chemical and pharmaceutical industries. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis is another green technique that can accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the esterification reaction to produce this compound.
Furthermore, biocatalysis , using enzymes such as lipases, offers a mild and selective alternative for ester synthesis. Lipase-catalyzed esterification can often be performed under solvent-free conditions or in non-hazardous solvents, further enhancing the green credentials of the process. nih.govnih.gov A patent for the preparation of a related compound, ethyl-4-dimethylaminobenzoate, describes a process that avoids the generation of large amounts of acid waste, highlighting a move towards more environmentally benign production methods. google.com
Table 3: Potential Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Approach | Key Principles | Potential Application in Synthesis |
| Use of Eco-Friendly Solvents | Replacement of hazardous solvents with greener alternatives (e.g., 2-MeTHF, CPME). | Esterification of benzoic acid with 2-(dimethylamino)ethanol in a green solvent. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid and efficient esterification. |
| Biocatalysis (Enzymatic Synthesis) | Use of enzymes (e.g., lipases) as catalysts. | Selective and mild esterification under environmentally friendly conditions. |
| Waste Reduction | Designing synthetic pathways to minimize by-product formation. | Development of catalytic processes that avoid the use of stoichiometric reagents. |
Iii. Reaction Mechanisms and Kinetics of 2 Dimethylamino Ethyl Benzoate
Hydrolytic Degradation Pathways and Kinetics
The hydrolysis of 2-(dimethylamino)ethyl benzoate (B1203000) involves the cleavage of the ester bond, a reaction that can be catalyzed by both acids and bases. In an aqueous environment, particularly under alkaline conditions, the ester is susceptible to hydrolysis, yielding benzoic acid and 2-(dimethylamino)ethanol. For instance, the use of sodium hydroxide (B78521) in the hydrolysis of a similar compound, ethyl benzoate, results in the formation of sodium benzoate, from which benzoic acid can be precipitated by acidification. sserc.org.uk
The rate of hydrolysis is influenced by factors such as pH and temperature. In the context of polymerization, the hydrolysis of related amino-functional monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is a significant consideration, especially in aqueous solutions where the pH can dictate the reaction's progression and the final polymer's composition. engconfintl.org For DMAEMA, polymerization at a pH of 8 or higher leads to the formation of a copolymer containing methacrylic acid, a product of hydrolysis. engconfintl.org This indicates that under similar basic conditions, the ester group in 2-(dimethylamino)ethyl benzoate would also be prone to hydrolysis.
Photochemical Transformation and Degradation Mechanisms
The photochemical behavior of this compound and its analogs, such as 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), is a critical area of study due to their use as UV filters. nih.govsigmaaldrich.com Exposure to sunlight can initiate complex degradation pathways.
Direct photolysis is a primary degradation route for compounds like OD-PABA in sunlit surface waters. nih.govresearchgate.netresearchgate.net Upon exposure to UVA and UVB radiation, these compounds undergo transformation, leading to a variety of products. nih.govresearchgate.net High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) has been instrumental in identifying these transformation products (TPs). nih.govresearchgate.net For OD-PABA, studies have shown that direct photolysis results in dealkylation, specifically the loss of one or both methyl groups from the dimethylamino moiety. researchgate.net Other identified TPs suggest that hydroxylation and oxidation processes also occur. nih.gov
Table 1: Transformation Products of a Related Compound (OD-PABA) under Direct Photolysis
| Transformation Process | Resulting Products |
|---|---|
| Dealkylation | Loss of one or both methyl groups |
This table is illustrative of the types of products formed from a structurally similar compound and is based on findings from studies on OD-PABA. nih.govresearchgate.net
In aquatic environments, indirect phototransformation also contributes to the degradation of this compound analogs. nih.gov This process is often mediated by reactive species present in the water, such as hydroxyl radicals. nih.gov Heterogeneous photocatalysis, for example using titanium dioxide (TiO2), has been employed to simulate these conditions. nih.gov Such studies on OD-PABA have revealed the formation of additional transformation products, many of which are secondary TPs resulting from the further degradation of primary TPs formed during direct photolysis. nih.gov This suggests a complex cascade of reactions that can occur in natural aquatic systems. nih.gov
The demethylation of the dimethylamino group is a key transformation pathway that can proceed through either radical or ionic mechanisms, depending on the oxidizing agent present. researchgate.net
In the presence of reactive chlorine species like hypochlorous acid (HOCl) without irradiation, the demethylation of OD-PABA is believed to follow an ionic mechanism. researchgate.net Theoretical calculations suggest that the amino nitrogen atom is the most susceptible site for an electrophilic attack by HOCl, which is the initial step of this pathway. researchgate.net
Conversely, when the system is irradiated with UV light, particularly in the presence of reactive oxygen species (ROS) like those generated from hydrogen peroxide (H2O2), the demethylation is likely to be radical in nature. researchgate.net Thermodynamic calculations indicate that hydrogen abstraction from the N(CH3)2 group is more favorable than from other parts of the molecule, pointing to the higher susceptibility of the dimethylamino group to oxidation via a radical mechanism. researchgate.net
Oxidation Reactions and By-product Formation (e.g., formaldehyde)
The oxidation of this compound and its analogs can lead to the formation of various by-products, including formaldehyde (B43269). researchgate.net The formation of formaldehyde is a direct consequence of the demethylation of the N,N-dimethylamino group. researchgate.netwikipedia.org This process is particularly relevant in environments where these compounds are exposed to oxidizing agents and UV light, such as in treated water or during environmental degradation. researchgate.netresearchgate.net
Studies on the demethylation of OD-PABA in the presence of NaOCl and H2O2, with and without UV irradiation, have confirmed the production of formaldehyde. researchgate.net The highest concentrations of formaldehyde were observed in reaction mixtures containing H2O2 and UV light, which aligns with a radical-based demethylation mechanism. researchgate.net The general biochemical process of demethylation often involves the oxidation of a methyl group, leading to its removal as formaldehyde. wikipedia.org
Table 2: Formaldehyde Formation under Different Oxidative Conditions for a Related Compound (OD-PABA)
| Condition | Proposed Mechanism | Formaldehyde Formation |
|---|---|---|
| ODPABA + NaOCl (no UV) | Ionic | Observed |
This table summarizes findings on formaldehyde production during the oxidation of a structurally similar compound, OD-PABA. researchgate.net
Interaction with Initiator Systems in Polymerization
This compound and its derivatives are utilized in polymer chemistry, often acting as amine synergists in photoinitiation systems. esstechinc.comsellchems.com For example, 2-ethylhexyl 4-dimethylamino benzoate is used with Type II photoinitiators like benzophenone (B1666685) to enhance the efficiency of polymerization, particularly for surface curing. esstechinc.com
In these systems, the amine synergist plays a crucial role in the generation of free radicals needed to initiate the polymerization of monomers. For instance, in the photopolymerization of methyl methacrylate, a Type II system using ethyl 4-(dimethylamino)benzoate (EDB) in conjunction with isopropyl thioxanthone (ITX) has been shown to be highly effective. rsc.org The amine co-initiator (EDB) reacts with the excited state of the photoinitiator (ITX) to produce radicals that can initiate polymerization. rsc.org
The polymerization kinetics of related monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been studied extensively. engconfintl.orgcmu.edursc.org Techniques such as pulsed laser polymerization–size exclusion chromatography (PLP-SEC) have been used to determine the propagation rate coefficients (kp) under various conditions, including in bulk, in different solvents, and in aqueous solutions. rsc.org These studies provide insight into how the structure of the monomer and the reaction environment affect the polymerization process. engconfintl.orgrsc.org Furthermore, controlled/"living" radical polymerization techniques like atom transfer radical polymerization (ATRP) have been successfully applied to DMAEMA, allowing for the synthesis of well-defined polymers. cmu.edu
Co-initiator Role in Photopolymerization (e.g., with camphorquinone)
In the realm of photopolymerization, particularly for materials cured by visible light, the combination of an α-diketone photosensitizer, such as camphorquinone (B77051) (CQ), with a tertiary amine co-initiator is a widely utilized system. This compound (DMAEB) functions as such a tertiary amine co-initiator. The polymerization process is initiated by the absorption of light, typically in the blue region of the visible spectrum (400-500 nm), by the photosensitizer, camphorquinone. nih.govoraljournal.com
Upon absorbing a photon, CQ transitions from its ground state to an excited singlet state (¹CQ). It then rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (³CQ). nih.govresearchgate.net This triplet state is the primary reactive species in the initiation sequence. The excited triplet camphorquinone interacts with the tertiary amine, DMAEB, which acts as an electron and hydrogen donor. nih.govresearchgate.net
The mechanism proceeds via an electron transfer from the nitrogen atom of the amine to the excited CQ, resulting in the formation of an exciplex, which is a transient complex between the two molecules. This is followed by a proton transfer from a carbon atom adjacent to the nitrogen (the α-carbon) of the amine to the camphorquinone ketyl radical anion. nih.gov This two-step process—electron transfer followed by proton transfer—generates two radicals: a ketyl radical from the camphorquinone and, more importantly, an amine-derived α-aminoalkyl radical. nih.gov The α-aminoalkyl radical is the principal initiating species, which subsequently attacks the double bond of a monomer molecule (e.g., a methacrylate), thereby starting the polymerization chain reaction. nih.gov Aromatic amines are noted to be particularly effective hydrogen donors, which contributes to their efficiency as co-initiators. nih.gov
The efficiency of this bimolecular photoinitiation system is dependent on factors such as the concentration of both the photosensitizer and the co-initiator. nih.gov While specific kinetic data for this compound is not extensively detailed in readily available literature, studies on structurally similar and commonly used tertiary amine co-initiators, such as ethyl 4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), provide insight into the typical performance of these systems. For instance, the degree of monomer conversion is a key parameter used to evaluate the effectiveness of the initiation system.
Table 1: Comparative Monomer Conversion with Different Amine Co-initiators in a Camphorquinone-Based System
This table presents data from studies on amine co-initiators structurally similar to this compound, illustrating the typical degree of conversion achieved in photopolymerization.
| Photosensitizer (wt%) | Co-initiator (wt%) | Light Exposure (s) | Degree of Conversion (%) | Reference |
| CQ (0.5%) | DMAEMA (0.5%) | 10 | 45 | nih.gov |
| CQ (0.5%) | DMAEMA (0.5%) | 120 | 62 | nih.gov |
| CQ (1.5%) | DMAEMA (1.5%) | 10 | 76 | nih.gov |
| CQ (1.5%) | DMAEMA (1.5%) | 120 | 79 | nih.gov |
| CQ (0.5%) | EDMAB (0.5%) | 10 | 65 | nih.gov |
| CQ (0.5%) | EDMAB (0.5%) | 120 | 68 | nih.gov |
| CQ (1.5%) | EDMAB (1.5%) | 10 | 76 | nih.gov |
| CQ (1.5%) | EDMAB (1.5%) | 120 | 79 | nih.gov |
Note: The data presented is for ethyl 4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), not this compound. This data is illustrative of the general kinetic behavior of CQ/tertiary amine systems.
Influence of Iodonium (B1229267) Salts on Polymerization Kinetics
To enhance the efficiency of the classic two-component CQ/amine photoinitiating system, a third component, typically a diaryliodonium salt such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI), is often introduced. bohrium.commdpi.com The inclusion of an iodonium salt creates a three-component system (e.g., CQ/DMAEB/Iodonium Salt) that can significantly improve polymerization kinetics, leading to a higher rate of polymerization and a greater final degree of monomer conversion. bohrium.comresearchgate.net
The iodonium salt exerts its influence through a synergistic mechanism. After the initial interaction between the excited camphorquinone and the amine co-initiator generates an α-aminoalkyl radical, this radical can then react with the iodonium salt. researchgate.netresearchgate.net The iodonium salt acts as a potent oxidizing agent, accepting an electron from the amine radical. This reaction regenerates the amine (or a protonated version of it) and, crucially, produces a highly reactive aryl radical (e.g., a phenyl radical from diphenyliodonium salt). researchgate.net
Research on systems containing the similar co-initiator ethyl 4-(dimethylamino)benzoate (EDMAB) demonstrates the quantitative impact of iodonium salts. The addition of DPI to a CQ/EDMAB system has been shown to produce statistically similar or even enhanced degrees of conversion compared to the binary system alone. bohrium.comresearchgate.netnih.gov
Table 2: Influence of Diphenyliodonium Salt (DPI) on the Degree of Conversion in a CQ/Amine System
This table shows the effect of adding an iodonium salt to a photoinitiator system containing camphorquinone and an amine co-initiator, based on data from experimental dental composites.
| Photosensitizer (mol%) | Co-initiator (mol%) | Additive (mol%) | Degree of Conversion (%) | Reference |
| CQ (0.5%) | EDMAB (1.0%) | None | 68.3 | researchgate.net |
| CQ (0.5%) | EDMAB (1.0%) | DPI (1.0%) | 71.7 | researchgate.net |
| CQ (1.0%) | DMAEMA (2.0%) | None | 55.0 | nih.gov |
| CQ (1.0%) | DMAEMA (2.0%) | DPI (1.0%) | 60.1 | nih.gov |
Note: The data presented is for ethyl 4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), not this compound. This data is representative of the kinetic enhancement provided by iodonium salts in CQ/tertiary amine systems.
Iv. Advanced Analytical Methodologies for 2 Dimethylamino Ethyl Benzoate and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for analyzing complex mixtures containing 2-(Dimethylamino)ethyl benzoate (B1203000) and its byproducts. By separating individual components from a sample matrix, it allows for their accurate quantification and subsequent identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds, making it well-suited for analyzing the degradation products of benzoate esters. In studies involving the structural analog 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA), GC-MS has been instrumental in characterizing the byproducts formed during advanced oxidation processes. jeeng.netresearchgate.net
For instance, the degradation of ODPABA under the influence of various oxidizing systems (e.g., NaOCl/UV, H₂O₂/UV, O₃/UV) has been evaluated. jeeng.net The application of GC-MS enabled the identification of several degradation products, demonstrating that the process can lead to the formation of numerous, potentially more toxic, byproducts, including halogenated organic metabolites when sodium hypochlorite (B82951) is used. jeeng.netresearchgate.net The process involves separating the degradation products on a GC column followed by detection and identification by a mass spectrometer, which provides mass-to-charge ratios of the fragments. jeeng.netnih.gov
A study on ODPABA degradation in a H₂O₂/UV system identified the following products via GC-MS analysis. jeeng.net
Table 1: Degradation Products of ODPABA Identified by GC-MS
| Identified Product | Chemical Formula |
|---|---|
| 2'-ethylhexyl 4-aminobenzoate | C₁₅H₂₃NO₂ |
| 2-ethylhexan-1-ol | C₈H₁₈O |
Data sourced from studies on the analog 2-ethylhexyl 4-(dimethylamino)benzoate (ODPABA). jeeng.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating and quantifying compounds that may not be sufficiently volatile for GC analysis. It is widely applied in the analysis of pharmaceutical and personal care products, including compounds structurally similar to 2-(Dimethylamino)ethyl benzoate. scielo.br
An HPLC method for a related compound, ethyl butylacetylaminopropionate, utilized a C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water, and UV detection. scielo.br A similar setup could be adapted for this compound. The non-destructive nature of HPLC allows for the collection of fractions for further analysis by other techniques, such as mass spectrometry. Method validation typically ensures linearity, specificity, precision, and accuracy, with limits of detection and quantification often reaching sub-µg/mL levels. scielo.br
Table 2: Typical HPLC Parameters for Analysis of Related Benzoate Esters
| Parameter | Specification |
|---|---|
| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water mixture (e.g., 1:1 ratio) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 218 nm) |
| Injection Volume | 20 µL |
| Temperature | 40 °C |
Parameters are based on validated methods for structurally similar compounds like ethyl butylacetylaminopropionate. scielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for identifying metabolites in biological matrices. These techniques combine the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
Studies on the biotransformation of the analog 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) have successfully used LC-MS to elucidate its metabolic pathways. nih.govnih.gov Phase I metabolism, which involves reactions like oxidation and hydrolysis, was studied in rat liver microsomes. These studies identified two primary Phase I metabolites formed by cleavage of the ester bond and subsequent demethylation. nih.govnih.gov
LC-MS is also employed to investigate Phase II metabolism, where the parent drug or its Phase I metabolites are conjugated with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion. nih.govresearchgate.net While studies on EDP did not detect acetylated or glucuronidated conjugates, they confirmed the existence of Phase II glucuronide conjugates of its primary metabolites in urine samples using advanced LC-TOF/MS techniques. nih.govresearchgate.net A sensitive method based on solid-phase extraction (SPE) coupled with LC-MS was developed to determine EDP and its Phase I metabolites in human urine at low ng/mL levels. nih.govnih.gov
Table 3: Phase I Metabolites of EDP Identified by LC-MS
| Metabolite Name | Abbreviation | Formation Pathway |
|---|---|---|
| N,N-dimethyl-p-aminobenzoic acid | DMP | Cleavage of the 2-ethylhexyl group |
Data sourced from in vitro biotransformation studies of the analog 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP). nih.govnih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, weight, and fragmentation of a compound, serving as definitive tools for its identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of a compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov
For this compound, ¹H NMR spectroscopy can confirm its structure. The spectrum would show distinct signals corresponding to the aromatic protons on the benzoate ring, the methylene (B1212753) protons of the ethyl chain, and the methyl protons of the dimethylamino group. chemicalbook.com The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) of these signals provide a complete map of the proton framework. For example, signals for the aromatic protons typically appear in the 7.4-8.1 ppm range, while the protons of the ethyl group and dimethylamino group appear at higher fields (lower ppm values). chemicalbook.com
Table 4: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic Protons (ortho to C=O) | ~8.05 |
| Aromatic Protons (meta to C=O) | ~7.53 |
| Aromatic Protons (para to C=O) | ~7.40 |
| Methylene Protons (-O-CH₂-) | ~4.42 |
| Methylene Protons (-N-CH₂-) | ~2.70 |
Data obtained from spectral databases for this compound. chemicalbook.com
Further structural confirmation can be achieved with ¹³C NMR and two-dimensional NMR techniques (e.g., COSY, HMBC), which reveal carbon-skeleton connectivity and long-range proton-carbon correlations. nih.govchemicalbook.com
Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak and structural details from the fragmentation pattern. pharmacy180.com
For this compound, the molecular weight is 193.24 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 193. The fragmentation pattern is highly characteristic and aids in structural confirmation. A major fragmentation pathway involves the cleavage of the C-O bond of the ester, leading to a highly stable N,N-dimethylaminoethyl cation. This fragment is often the most abundant ion in the spectrum (the base peak). chemicalbook.com
Table 5: Characteristic Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 193 | - | [M]⁺ Molecular Ion |
| 105 | Low | [C₇H₅O]⁺ Benzoyl cation |
| 77 | Low | [C₆H₅]⁺ Phenyl cation |
| 71 | Moderate | [C₄H₉N]⁺ |
Data obtained from spectral databases for this compound. chemicalbook.com
This fragmentation pattern, particularly the prominent base peak at m/z 58, serves as a reliable fingerprint for the identification of the 2-(dimethylamino)ethyl moiety in a sample. chemicalbook.com
Electrochemical Methods for Detection and Reaction Monitoring
Electrochemical methods offer a promising avenue for the detection and monitoring of this compound due to their inherent sensitivity, potential for miniaturization, and cost-effectiveness. The electroactive nature of the molecule, primarily attributed to the tertiary amine and the aromatic ester functional groups, allows for its direct or indirect electrochemical interrogation.
The electrochemical behavior of this compound is expected to be characterized by oxidation reactions at the tertiary amine group. In aqueous alkaline solutions, aliphatic tertiary amines typically exhibit two oxidation waves at a glassy carbon electrode. The first, less positive wave corresponds to the initial oxidation of the amine. The peak potential of this first wave is influenced by the electronic environment of the amine. For many tertiary amines, a linear relationship has been observed between their pKa values and the peak potentials of their first oxidation waves. The proposed mechanism for the oxidation of tertiary amines often involves the loss of two electrons, followed by a reaction with water to yield a secondary amine and an aldehyde.
Table 1: Postulated Electrochemical Parameters for this compound
| Parameter | Postulated Value/Characteristic | Rationale |
| Oxidation Potential (vs. Ag/AgCl) | +0.8 to +1.2 V | Based on typical oxidation potentials of aliphatic tertiary amines and aromatic compounds. |
| Electrode Process | Irreversible | The initial radical cation formed upon oxidation is likely unstable and undergoes rapid follow-up chemical reactions. |
| Detection Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) | These techniques offer enhanced sensitivity and are well-suited for quantitative analysis of electroactive species. |
| Working Electrode | Glassy Carbon Electrode (GCE) or Modified GCEs | GCE is a common choice for the oxidation of organic molecules. Modification with nanomaterials could enhance sensitivity and selectivity. |
The monitoring of reactions involving this compound, such as its synthesis or degradation, can also be accomplished using electrochemical techniques. By tracking the change in the current or potential associated with the analyte or its products over time, real-time information on the reaction kinetics can be obtained.
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at an atomic level. These theoretical studies complement experimental findings and can predict chemical behavior.
The Fukui function, a concept rooted in density functional theory (DFT), is a local reactivity descriptor that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org
For this compound, Fukui function analysis can predict the most probable sites for metabolic attack or reaction with other chemical species. The condensed Fukui function, which condenses the information onto individual atoms, is particularly useful for this purpose.
For electrophilic attack (f-): The site with the highest value of f- is the most susceptible to attack by an electrophile. In this compound, the nitrogen atom of the dimethylamino group is expected to have a high f- value, indicating its nucleophilic character.
For nucleophilic attack (f+): The site with the highest value of f+ is the most prone to attack by a nucleophile. The carbonyl carbon of the ester group is a likely candidate for nucleophilic attack.
For radical attack (f0): The site with the highest value of f0 is the most susceptible to radical attack.
Table 2: Predicted Fukui Function Indices for Key Atoms in this compound *
| Atom | Predicted f+ (for nucleophilic attack) | Predicted f- (for electrophilic attack) | Predicted f0 (for radical attack) | Predicted Reactivity |
| Carbonyl Carbon (C=O) | High | Low | Moderate | Susceptible to nucleophilic attack |
| Nitrogen (N) | Low | High | Moderate | Susceptible to electrophilic attack |
| Aromatic Ring Carbons | Moderate | Moderate | High | Potential sites for radical attack and electrophilic substitution |
| Ethyl Group Carbons | Low | Low | Low | Relatively low reactivity |
*These are predicted qualitative trends based on the known electronic effects of the functional groups. Actual quantitative values would require specific DFT calculations.
Thermodynamic calculations, often performed using computational chemistry methods, can elucidate the feasibility and energetics of various reaction pathways involving this compound. By calculating thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a proposed reaction, one can determine whether the reaction is spontaneous and identify the most likely reaction mechanism. iosrjournals.org
For instance, in the study of the hydrolysis of this compound, thermodynamic calculations can help to understand the stability of intermediates and transition states. The hydrolysis of esters can be catalyzed by either acid or base. Computational modeling can be used to compare the energy barriers for both pathways and determine which is more favorable under specific conditions.
A study on the hydrolysis of ethyl benzoate provides insights into the types of thermodynamic data that can be obtained. For the alkaline hydrolysis of ethyl benzoate in a water-dioxane mixture, the enthalpy of activation (ΔH°) and entropy of activation (ΔS°) were found to increase with the increasing composition of the organic co-solvent. The free energy of activation (ΔG°) also showed an increase. Similar calculations for this compound would provide valuable information about its stability and degradation pathways.
Table 3: Key Thermodynamic Parameters and Their Significance for this compound Reactions
| Thermodynamic Parameter | Significance in Reaction Pathway Elucidation |
| Gibbs Free Energy of Reaction (ΔG) | Indicates the spontaneity of a reaction. A negative ΔG suggests a spontaneous process. |
| Enthalpy of Reaction (ΔH) | Represents the heat absorbed or released during a reaction. It helps to determine if a reaction is exothermic or endothermic. |
| Entropy of Reaction (ΔS) | Measures the change in disorder or randomness of a system. It is important for understanding the role of solvent and molecular organization. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. Lower activation energy implies a faster reaction rate. |
By combining these advanced analytical and computational methodologies, a comprehensive understanding of the chemical properties, reactivity, and potential transformation pathways of this compound can be achieved.
V. Biological and Biomedical Research Applications of 2 Dimethylamino Ethyl Benzoate and Its Derivatives
Pharmacological Studies and Therapeutic Potential
The versatility of the 2-(dimethylamino)ethyl benzoate (B1203000) scaffold has allowed for the development of numerous derivatives with potent pharmacological effects. These compounds are subjects of ongoing research to understand their therapeutic potential across different medical fields.
Local Anesthetic Properties (e.g., Tetracaine)
One of the most well-established applications for derivatives of 2-(dimethylamino)ethyl benzoate is in the field of local anesthesia. Tetracaine (B1683103), a potent local anesthetic, is a prominent example of a derivative, with the chemical name 2-(dimethylamino)ethyl 4-(butylamino)benzoate. drugbank.comsimsonpharma.comnih.gov
Tetracaine functions by reversibly blocking nerve impulse transmission, which induces a temporary loss of sensation, including pain. patsnap.com Its primary mechanism of action involves the inhibition of voltage-gated sodium channels located within the neuronal cell membrane. patsnap.compatsnap.com When administered, tetracaine diffuses across the nerve cell membrane and binds to specific sites on the intracellular side of these sodium channels. patsnap.com This binding action stabilizes the channels in their inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. patsnap.comnumberanalytics.com By blocking this process, tetracaine effectively halts the transmission of pain signals from the peripheral nerves to the central nervous system. patsnap.com
Tetracaine is recognized for its high potency and a longer duration of action when compared to other local anesthetics like lidocaine. numberanalytics.comnumberanalytics.com Its high lipid solubility allows it to penetrate nerve membranes efficiently. patsnap.comnumberanalytics.com These properties make it a valuable agent in various medical and dental procedures requiring prolonged anesthesia. numberanalytics.com
Table 1: Comparison of Common Local Anesthetics This table provides a comparative overview of Tetracaine and other local anesthetics, highlighting differences in onset time and duration of action.
| Local Anesthetic | Relative Potency | Onset of Action | Duration of Action |
|---|---|---|---|
| Tetracaine | High numberanalytics.com | 10-15 minutes numberanalytics.com | 2-3 hours numberanalytics.com |
| Lidocaine | Moderate numberanalytics.com | 2-5 minutes numberanalytics.com | 1-2 hours numberanalytics.com |
| Procaine | Low numberanalytics.com | 5-10 minutes | 0.5-1 hour |
| Bupivacaine | High | 5-10 minutes numberanalytics.com | 3-7 hours numberanalytics.com |
Analgesic and Anti-inflammatory Activities
The primary analgesic activity of this compound derivatives like tetracaine stems directly from their function as local anesthetics. By blocking nerve conduction, they effectively prevent the transmission of pain signals, providing localized pain relief. numberanalytics.com
Research into other derivatives has also explored their potential for managing pain and inflammation. For instance, studies on compounds with similar structural components have shown promise. A synthesized succinimide (B58015) product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant dose-dependent analgesic effects in hot plate tests. nih.gov In terms of anti-inflammatory action, this same compound showed considerable inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme and moderate inhibition of cyclooxygenase-1 (COX-1), suggesting a potential mechanism for reducing inflammation. nih.gov
Antidepressant Research (e.g., RO-05, Triple Reuptake Inhibitors)
Derivatives of this compound are being investigated for their potential in treating depression. A notable example is the novel compound RO-05 (4-[1-[1-(benzoyloxy)cyclohexyl]-2-(dimethylamino)ethyl]-phenyl benzoate), which has been studied as a triple reuptake inhibitor (TRI). nih.gov TRIs work by elevating the synaptic levels of three key neurotransmitters: serotonin, norepinephrine, and dopamine (B1211576). nih.gov The inclusion of dopamine reuptake inhibition is thought to potentially offer greater efficacy, particularly in addressing symptoms like anhedonia (the inability to feel pleasure), which may not be adequately treated by conventional antidepressants. nih.gov
In preclinical studies using animal models of depression, RO-05 demonstrated significant antidepressant-like effects. nih.gov Chronic administration of the compound was shown to reverse behavioral deficits and normalize the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system often dysregulated in depression. nih.gov
Table 2: Preclinical Findings for Antidepressant Candidate RO-05 This table summarizes the key findings from preclinical research on RO-05, a derivative of this compound.
| Model/Test | Finding | Implication |
|---|---|---|
| Forced Swimming Test (FST) & Tail Suspension Test (TST) | Significantly decreased immobility time in rats and mice. nih.gov | Suggests antidepressant-like activity. |
| Chronic Mild Stress (CMS) Model | Improved behavioral index, anhedonia, and normalized HPA axis hyperactivity. nih.gov | Indicates effectiveness in a model of chronic depression. |
| Molecular Analysis (Hippocampus) | Modulated FKBP5 expression, facilitated glucocorticoid receptor (GR) activation, and increased BDNF expression. nih.gov | Reveals potential molecular mechanisms of action. |
Antimicrobial and Antifungal Effects of Derivatives
The structural features of this compound derivatives, particularly the tertiary amine group, have been explored for their antimicrobial potential. Research on amphiphilic copolymers synthesized from dimethylaminoethyl methacrylate (B99206) (DMAEMA), which shares the dimethylaminoethyl functional group, has demonstrated this principle. nih.gov
These copolymers exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The proposed mechanism suggests that the positively charged tertiary amine group interacts with and disrupts the negatively charged bacterial cell membrane, leading to cell rupture and death. nih.gov The effectiveness of these copolymers was found to increase with a higher molar ratio of DMAEMA, highlighting the importance of the amine group for biocidal action. nih.gov Furthermore, these materials were shown to reduce the adhesion of bacterial biofilms. nih.gov While these studies were on methacrylate rather than benzoate derivatives, they suggest a promising avenue for designing antimicrobial agents based on the 2-(dimethylamino)ethyl moiety.
In other research, newly synthesized benzimidazole (B57391) derivatives have been evaluated for their antimicrobial properties, with some compounds showing broad-spectrum antifungal activity, including against azole-resistant strains. researchgate.net
Modulation of Glucocorticoid Receptors and Gene Expression
Research into the antidepressant candidate RO-05 has revealed its influence on the glucocorticoid system, which is crucial for stress regulation. nih.gov In a chronic mild stress model in rats, chronic administration of RO-05 was found to significantly reverse the stress-induced increase in both the mRNA and protein expression of FK506-binding protein 5 (FKBP5) in the hippocampus. nih.gov
FKBP5 is a protein that acts as a negative regulator of the glucocorticoid receptor (GR). By reducing FKBP5 expression, RO-05 facilitates the activation of the GR. This enhanced GR activation, in turn, led to an increased expression of the GR-responsive gene Foxo1. nih.gov This modulation of the GR system and associated gene expression is a key mechanism thought to underlie the compound's ability to normalize HPA axis hyperactivity and produce antidepressant effects. nih.gov
Role in Neurobiological Pathways (e.g., Brain-Derived Neurotrophic Factor)
The neurotrophin Brain-Derived Neurotrophic Factor (BDNF) is critically involved in neuronal survival, growth, and plasticity, and its levels are often reduced in individuals with depression. The antidepressant-like actions of the this compound derivative, RO-05, have been linked to its ability to influence this neurobiological pathway. nih.gov
Studies demonstrated that chronic treatment with RO-05 elevated the expression of BDNF in the hippocampus of rats subjected to a chronic mild stress model. nih.gov This finding is significant, as increasing BDNF levels in key brain regions like the hippocampus is a recognized mechanism of action for many effective antidepressant treatments. Further research indicates that the neurotrophic and antidepressant effects of BDNF are themselves dependent on signaling by the Vascular Endothelial Growth Factor (VEGF), suggesting a complex and interdependent pathway that can be targeted by novel therapeutics. nih.gov The ability of RO-05 to increase BDNF highlights its potential to engage with these fundamental neurotrophic pathways to alleviate depressive symptoms. nih.gov
Bioconjugation and Molecular Labeling
The unique chemical properties of molecules containing the 2-(dimethylamino)ethyl group allow for their modification and incorporation into larger biomolecular systems for targeted labeling and detection.
Click Chemistry Applications with Azide (B81097) Derivatives
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for bioconjugation. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. nih.govillinois.edu
To apply this to a molecule like this compound, it would first be functionalized to contain either an azide or an alkyne group. An azide derivative, for instance, could be synthesized and then "clicked" onto a biological target (e.g., a protein or nucleic acid) that has been modified to bear a terminal alkyne. This process creates a stable, covalent bond, effectively labeling the target. broadpharm.com
Research has shown that the efficiency of CuAAC reactions can be dramatically enhanced by using azides that contain an internal copper-chelating moiety. nih.gov This feature helps to localize the copper catalyst at the reaction site, increasing the effective concentration and accelerating the reaction rate, which is particularly advantageous for labeling in complex biological environments or on living cells. nih.gov While specific research on azide derivatives of this compound is not extensively documented in current literature, the principles of click chemistry provide a clear framework for their potential application in creating precisely labeled bioconjugates for research and diagnostics. nih.govnih.gov
Development of Molecular Probes for Imaging (e.g., PET Imaging of Melanoma)
A significant application of this compound derivatives is in the development of radiolabeled molecular probes for Positron Emission Tomography (PET) imaging. A notable example is N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide ([¹⁸F]DMFB), a derivative designed for the high-contrast imaging of malignant melanoma. nih.govnih.gov
Malignant melanoma's aggressive nature and high potential for metastasis make early and accurate detection crucial. nih.govpnas.org Researchers have synthesized [¹⁸F]DMFB, where the core structure is modified with a fluorine-18 (B77423) (¹⁸F) radioisotope, to specifically target melanin (B1238610) in melanoma cells. nih.gov
Research Findings:
Synthesis and Specificity: [¹⁸F]DMFB is synthesized by reacting N-succinimidyl 4-¹⁸F-fluorobenzoate with N,N-dimethylethylenediamine. nih.govnih.gov Studies in B16F10 mouse melanoma cells demonstrated that the probe's uptake is melanin-specific, increasing over 18-fold when stimulated. nih.govnih.gov
Tumor Accumulation and Clearance: In animal models with melanoma xenografts, [¹⁸F]DMFB showed rapid and high accumulation in the tumor. The uptake peaked at 60 minutes post-injection, with the tumor retaining the probe for at least two hours. nih.gov In contrast, the probe cleared quickly from non-target tissues like the liver, leading to an excellent tumor-to-background ratio, which is critical for clear imaging. nih.govnih.gov
Metastasis Detection: The high contrast achieved with [¹⁸F]DMFB allows for the clear visualization of metastatic lesions, including small metastases in the lung and liver, which can be difficult to detect with other methods. nih.govpnas.org
Superior Performance: Compared to an earlier probe with a diethyl amine group, [¹⁸F]DMFB, with its dimethyl group, showed a two-fold higher tumor uptake at the 1-hour mark. nih.gov It also demonstrated significantly higher tumor-to-liver ratios than the commonly used PET tracer [¹⁸F]FDG. pnas.org
Table 1: Biodistribution of [¹⁸F]DMFB in B16F10 Melanoma Xenografts Data represents the percentage of injected dose per gram of tissue (%ID/g).
| Time Point | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) |
| 10 min | 9.24 | 11.19 |
| 30 min | 10.80 | 5.70 |
| 60 min | 13.00 | 2.47 |
| 120 min | 10.59 | 0.40 |
| Source: Journal of Nuclear Medicine. nih.govnih.gov |
These findings establish [¹⁸F]DMFB as a highly promising PET imaging agent for the specific and high-contrast detection of both primary and metastatic malignant melanoma. nih.govsnmjournals.org
Role in Material Science and Polymer Chemistry
The chemical architecture of this compound and its analogues, particularly 2-(dimethylamino)ethyl methacrylate (DMAEMA) , is pivotal in polymer science. The tertiary amine group provides functionality that is exploited in polymerization initiation systems and for creating "smart" polymers that respond to environmental stimuli.
Use as Polymerization Initiators and Co-initiators
In polymer chemistry, particularly for materials cured by light (photopolymerization), an initiator system is required to start the reaction. tcichemicals.com Tertiary amines, such as those structurally related to this compound, are widely used as co-initiators or accelerators in these systems, especially in dental and medical applications. nih.gov
The typical three-component photoinitiator system includes:
A photosensitizer (e.g., camphorquinone (B77051), CQ), which absorbs light.
An electron donor, which is often a tertiary amine co-initiator like DMAEMA or Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) . nih.gov
A third component, such as an iodonium (B1229267) salt, which can enhance the efficiency.
When exposed to light of a specific wavelength, the photosensitizer becomes excited and interacts with the amine co-initiator. The amine donates an electron, generating a free radical. This radical then initiates the chain-growth polymerization of monomer units (like methacrylates) to form a cross-linked polymer network. nih.gov The choice of amine co-initiator is critical as it influences the rate of polymerization and the final properties of the material. nih.gov
Applications in Dental Resins and Adhesives
The aforementioned photoinitiator systems are the foundation of modern light-cured dental composites and adhesives. nih.gov The amine co-initiator plays a crucial role in the performance and biocompatibility of these materials. nih.gov
Research comparing different amine co-initiators, such as EDAB and the polymerizable DMAEMA, has yielded key insights. One study found that EDAB was more reactive and resulted in a higher degree of monomer-to-polymer conversion compared to DMAEMA when used in the same concentration. nih.gov However, a key advantage of DMAEMA is its methacrylate group, which allows it to be covalently bonded into the final polymer network. This incorporation can potentially improve biocompatibility by reducing the amount of unreacted amine that could leach out of the restoration over time. nih.govmdpi.com The stability of DMAEMA can, however, be a concern in aqueous environments. nih.gov
The addition of an iodonium salt to the initiator system was shown to positively influence the properties of resins containing DMAEMA, boosting the degree of conversion and improving mechanical properties. mdpi.com
Synthesis of pH-Responsive and Cationic Polymers
The tertiary amine of 2-(dimethylamino)ethyl methacrylate (DMAEMA) is the key to its most valuable property in advanced materials: pH-responsiveness. Polymers made from this monomer, known as poly(2-(dimethylamino)ethyl methacrylate) or PDMAEMA, are a well-studied class of "smart" polymers. nih.govmdpi.com
The dimethylamino group has a pKa value around 7.3-7.4. nih.govmdpi.com This means:
At acidic pH (below pKa): The amine group becomes protonated (-N⁺H(CH₃)₂), acquiring a positive charge. The electrostatic repulsion between these charged groups causes the polymer chains to uncoil and dissolve in water. nih.govmdpi.com
At basic or neutral pH (above pKa): The amine group is deprotonated and neutral. The polymer becomes hydrophobic, causing it to collapse and precipitate out of the aqueous solution. nih.gov
This reversible, pH-triggered transition between a soluble, cationic state and an insoluble, neutral state is harnessed in numerous applications. acs.org By copolymerizing DMAEMA with other monomers, scientists can fine-tune this response. mdpi.comnih.gov For example, incorporating it into block copolymers allows for the self-assembly of pH-responsive micelles or nanoparticles. nih.gov These structures can remain stable at physiological pH (≈7.4) but disassemble in the slightly acidic environment of tumor tissues or within cellular endosomes, making them highly effective vehicles for targeted drug delivery. nih.govconicet.gov.ar
Development of Drug Delivery Systems
Polymers derived from 2-(dimethylamino)ethyl methacrylate (DMAEMA), a structurally related compound to this compound, have been investigated for their potential in creating advanced drug delivery systems. nih.gov These polymers often exhibit pH-sensitive properties, which makes them attractive for targeted drug release.
One area of research has focused on the development of molecularly imprinted polymers (MIPs) using DMAEMA. nih.govresearchgate.net These are polymers created with a "molecular memory" for a specific drug molecule. In a study utilizing supercritical carbon dioxide, a biocompatible MIP was synthesized with DMAEMA as the functional monomer and ibuprofen (B1674241) as the template molecule. nih.gov This MIP demonstrated a significantly higher affinity and loading capacity for ibuprofen compared to a non-imprinted polymer (NIP), showcasing the efficiency of the imprinting process. nih.gov The drug release from these polymers was found to be dependent on the pH, with different release profiles observed at pH 2.2 versus pH 7.4, suggesting potential for controlled release in different parts of the gastrointestinal tract. nih.gov Cytotoxicity assays indicated that these DMAEMA-based polymers are biocompatible, further supporting their potential application in oral drug delivery. nih.govresearchgate.net
The dimethylamine (B145610) functional group is a key component in various FDA-approved drugs and is explored in drug delivery for its ability to modulate the pharmacological activity and delivery of therapeutic agents. rsc.org
Table 1: Ibuprofen Loading in Imprinted vs. Non-Imprinted Polymers nih.gov
| Polymer Type | Drug Loading (wt%) |
| Molecularly Imprinted Polymer (MIP) | 33.1 |
| Non-Imprinted Polymer (NIP) | 10.2 |
Tissue Engineering Applications
While direct applications of this compound in tissue engineering are not extensively documented in the provided search results, the biocompatibility of related methacrylate-based polymers suggests potential use. The demonstrated biocompatibility of 2-(dimethylamino)ethyl methacrylate (DMAEMA) polymers in drug delivery studies, specifically their non-toxic effect on human cells, is a foundational requirement for materials used in tissue engineering. nih.govresearchgate.net Materials that can be safely introduced to the body without causing adverse reactions are critical for developing scaffolds and other structures that support tissue regeneration.
CO2 Capture Materials
Amines are a significant class of compounds investigated for carbon dioxide (CO2) capture technologies, aiming to mitigate greenhouse gas emissions. bellona.org The research in this area often involves aqueous amine solutions that can chemically absorb CO2. researchgate.net Studies have explored various amine-based solvents, including blends of different amines, to enhance CO2 absorption and reduce the energy required for regeneration of the solvent. researchgate.netmdpi.com
For instance, research has been conducted on phase-change absorbents that combine an active amine, like hydroxyethyl (B10761427) ethylenediamine (B42938) (AEEA), with other compounds such as N,N-diethylethanolamine (DEEA) and sulfolane (B150427). researchgate.net These systems can form two liquid phases after absorbing a certain amount of CO2, which can be an energy-efficient approach. researchgate.net One study found that a combination of 2 M AEEA, 1 M DEEA, and 4 M sulfolane exhibited a high CO2 absorption load. researchgate.net
Other research has focused on the use of aqueous solutions of 2-(ethylamino)ethanol (B46374) (EMEA) and 2-(2-aminoethoxy)ethanol (B1664899) (DGA) for direct air capture of CO2. researchgate.net The efficiency of these amines for CO2 capture and their regeneration has been a subject of investigation. researchgate.net Furthermore, solid sorbents modified with amines are being developed to capture CO2 from dilute streams, simulating atmospheric conditions. rsc.org
Table 2: CO2 Absorption Performance of a Phase-Change Absorbent researchgate.net
| Absorbent Composition | Absorption Load (mol/L) | Initial Absorption Rate (mol·L⁻¹·min⁻¹) | Desorption Rate (%) |
| 2 M AEEA/1 M DEEA/4 M sulfolane | 2.17 | 0.1756 | 75.5 |
Environmental Fate and Ecotoxicological Investigations
The environmental presence and impact of compounds structurally similar to this compound, such as the UV filter 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB or OD-PABA), have been the focus of ecotoxicological research. nih.govmdpi.comresearchgate.netnih.gov
Degradation in Aquatic Environments
Studies on the degradation of EHDAB in aquatic environments have shown that it can be broken down through various processes. The photochemical transformation of EHDAB under conditions relevant to surface waters has been investigated. sigmaaldrich.com Additionally, the degradation efficiency of EHDAB has been evaluated using different oxidizing agents commonly employed in water and sewage treatment, such as sodium hypochlorite (B82951), hydrogen peroxide, and ozone, sometimes in combination with UV radiation. researchgate.net The use of sodium hypochlorite with UV radiation was found to be a particularly effective method for degrading this compound. researchgate.net
Research on other emerging contaminants in marine sediment slurries has indicated that biodegradation can be slow, with some compounds being more recalcitrant, especially under anaerobic conditions. ifremer.fr
Formation of Halogenated By-products
The treatment of water containing amine-based compounds with disinfectants like sodium hypochlorite can lead to the formation of halogenated by-products. researchgate.net It has been noted that the by-products formed from the degradation of EHDAB could potentially be more toxic than the original compound. researchgate.net This highlights the importance of understanding the transformation products of such chemicals in the environment.
Bioaccumulation and Biomagnification Potential
Investigations into the bioaccumulation and biomagnification of EHDAB have been conducted in aquatic organisms. nih.govmdpi.comnih.gov One study examined the uptake of EHDAB in the larvae of the midge Chironomus riparius from sediment. nih.govmdpi.com These contaminated larvae were then fed to crucian carp (B13450389) (Carassius carassius) to assess biomagnification. nih.govmdpi.com
The results showed that EHDAB levels in the fish tissues increased with higher exposure concentrations and over time. nih.gov The liver and kidneys were identified as the primary organs for accumulation. nih.govmdpi.com The biomagnification factors (BMFs) for EHDAB in the fish were found to range from 8.97 to 11.0 in the liver and 6.44 to 10.8 in the kidneys, indicating a potential for biomagnification in aquatic food webs. nih.govmdpi.com
Table 3: Biomagnification of EHDAB in Crucian Carp nih.govmdpi.com
| Tissue | Biomagnification Factor (BMF) Range |
| Liver | 8.97 - 11.0 |
| Kidneys | 6.44 - 10.8 |
In Vitro and In Vivo Biotransformation Studies
The biotransformation of xenobiotics is a critical area of study in pharmacology and toxicology, elucidating the metabolic fate of compounds within biological systems. While direct and extensive research on the biotransformation of this compound is limited in publicly available literature, significant insights can be drawn from studies on structurally similar compounds, particularly the widely used UV filter, 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP). These studies, utilizing models such as rat liver microsomes and analyzing human urine, provide a predictive framework for the metabolic pathways that this compound may undergo.
In Vitro Biotransformation in Rat Liver Microsomes
In vitro studies using rat liver microsomes are a standard method for investigating the Phase I metabolism of chemical compounds. Research on the structurally related compound, 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), has demonstrated its metabolism in rat liver microsomes. The primary metabolites identified were N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP), as determined by gas chromatography-mass spectrometry (GC-MS) analysis. d-nb.inforesearchgate.net This suggests that the main metabolic reactions are hydrolysis of the ester linkage and N-demethylation.
A study on the stereoselective metabolism of EDP in rabbit liver microsomes also showed rapid degradation to DMP. rsc.org This process was found to be enantioselective, with a preference for the (+)-form of EDP. rsc.org The study further observed the degradation of DMP to MMP in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes. rsc.org
Based on these findings for a structurally analogous compound, it can be inferred that this compound would likely undergo similar Phase I metabolic transformations when incubated with rat liver microsomes. The expected primary metabolites would be benzoic acid and N,N-dimethylaminoethanol following ester hydrolysis, and subsequent N-demethylation of the amino alcohol.
Table 1: In Vitro Metabolites of the Structurally Related Compound, 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), in Rat and Rabbit Liver Microsomes
| Parent Compound | Biological Matrix | Metabolic Phase | Metabolite | Analytical Method | Reference |
| 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) | Rat liver microsomes | Phase I | N,N-dimethyl-p-aminobenzoic acid (DMP) | GC-MS | d-nb.inforesearchgate.net |
| 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) | Rat liver microsomes | Phase I | N-monomethyl-p-aminobenzoic acid (MMP) | GC-MS | d-nb.inforesearchgate.net |
| 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) | Rabbit liver microsomes | Phase I | 4-(N,N-dimethylamino) benzoic acid (DMP) | Not Specified | rsc.org |
| 4-(N,N-dimethylamino) benzoic acid (DMP) | Rabbit liver microsomes | Phase I | 4-methylaminobenzoic acid (MMP) | Not Specified | rsc.org |
Note: This data is for a structurally related compound and is presented to infer potential metabolic pathways for this compound.
In Vivo Biotransformation and Detection in Human Urine
In an in vivo study in rabbits, EDP was found to degrade rapidly into its metabolites, DMP and MMP. rsc.org After intravenous administration, EDP was undetectable in the blood within 5 minutes. rsc.org At the 3-hour mark, both EDP and its metabolites were generally not detected in most tissue samples, with the exception of DMP, which was found in the liver and kidney. rsc.org
These findings suggest that if this compound follows a similar metabolic and excretion pattern, its hydrolyzed and demethylated metabolites would likely be detectable in human urine. The primary route of elimination would be renal excretion of these more water-soluble metabolites.
Table 2: In Vivo Metabolites of the Structurally Related Compound, 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), in Rabbits
| Parent Compound | Biological System | Metabolite | Tissue/Fluid Detected | Time Point | Reference |
| 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) | Rabbit | 4-(N,N-dimethylamino) benzoic acid (DMP) | Liver, Kidney | 3 hours | rsc.org |
| 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) | Rabbit | 4-methylaminobenzoic acid (MMP) | Not detected at 3 hours | 3 hours | rsc.org |
Note: This data is for a structurally related compound and is presented to infer potential metabolic pathways and detection in biological fluids for this compound.
Vi. Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies and Sustainable Production
Future research is anticipated to prioritize the development of innovative and sustainable methods for synthesizing 2-(Dimethylamino)ethyl benzoate (B1203000). A significant area of interest lies in the adoption of biocatalysis, which offers a greener alternative to traditional chemical synthesis. Current time information in Edmonton, CA.nih.gov The enzymatic esterification of benzoic acid with 2-(dimethylamino)ethanol, utilizing lipases, presents a promising eco-friendly route. mdpi.comnih.gov This approach aligns with the principles of green chemistry by operating under mild conditions and reducing the generation of hazardous waste. Current time information in Edmonton, CA.
Further investigations could focus on optimizing enzymatic processes, including the use of immobilized enzymes to enhance reusability and stability, thereby improving the economic viability of industrial-scale production. nih.gov The exploration of solvent-free reaction conditions or the use of deep eutectic solvents are also promising areas that could significantly reduce the environmental footprint of the synthesis process. researchgate.net Research into novel catalytic systems, potentially including metal-organic frameworks or other nanostructured catalysts, could also lead to more efficient and selective synthetic pathways. google.comgoogle.com
Advanced Mechanistic Investigations at the Molecular Level
A deeper understanding of the reaction mechanisms of 2-(Dimethylamino)ethyl benzoate at the molecular level is crucial for optimizing its existing applications and discovering new ones. Future research will likely involve advanced computational and experimental techniques to probe its electronic and photophysical properties. Quantum chemical studies, such as those performed on related aminobenzoic acids, can provide valuable insights into the electronic structure, reactivity, and excited-state dynamics of this compound. nih.govnih.govresearchgate.net
These theoretical investigations can elucidate the intricate details of its role as a photoinitiator synergist, including the efficiency of electron and proton transfer processes. nih.gov Experimental techniques like time-resolved spectroscopy can complement these computational models by providing real-time data on the transient species and reaction intermediates formed during photochemical reactions. A thorough understanding of these mechanisms will enable the rational design of more efficient photoinitiating systems.
Development of Next-Generation Therapeutic and Diagnostic Agents
The structural motifs within this compound, namely the amino and benzoate groups, suggest a yet-to-be-explored potential in the biomedical field. Future research could investigate the derivatization of this compound to create novel therapeutic and diagnostic agents. The functionalization of nanoparticles with amino acid-like molecules is an emerging area in targeted drug delivery and medical imaging, and this compound could serve as a valuable building block in this context. nih.gov
The development of stimuli-responsive polymers incorporating this compound or its derivatives could lead to advanced drug delivery systems that release their payload in response to specific physiological cues like pH or temperature. rsc.orgnih.gov Furthermore, its potential as a precursor for synthesizing biologically active molecules warrants investigation, drawing parallels from the diverse biological activities exhibited by other aminobenzoic acid derivatives. frontiersin.org The exploration of its use in the development of novel biosensors is another promising avenue, potentially leveraging its electrochemical or fluorescent properties for the detection of clinically relevant biomarkers. mdpi.com
Expansion of Applications in Smart Materials and Nanotechnology
The unique chemical structure of this compound makes it a compelling candidate for integration into smart materials and nanotechnology platforms. Future research is expected to focus on harnessing its properties to create materials with tunable and responsive behaviors. frontiersin.orgyoutube.comtib.eursc.org
The incorporation of this compound into polymer architectures could yield stimuli-responsive materials. rsc.orgmdpi.comnih.govrsc.org For instance, polymers containing the dimethylamino group can exhibit pH and temperature sensitivity, making them suitable for applications such as sensors, actuators, and controlled-release systems. mdpi.comnih.gov
In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles, tailoring their properties for specific applications. researchgate.net Amino-functionalized nanoparticles have shown promise in areas like water treatment and bacterial capture, and the unique electronic properties of the benzoate group could add further functionality. researchgate.netrsc.org Research into the self-assembly of block copolymers containing this compound could also lead to the creation of ordered nanostructures with interesting optical or electronic properties.
Comprehensive Environmental Impact Assessments and Remediation Strategies
As the use of this compound and related compounds continues, a thorough understanding of their environmental fate and the development of effective remediation strategies are of paramount importance. Future research should focus on comprehensive environmental impact assessments that go beyond simple toxicity tests to include the study of degradation pathways and the formation of transformation products. researchgate.netnih.govethz.chnih.govpatsnap.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Dimethylamino)ethyl benzoate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of benzoic acid derivatives with 2-(dimethylamino)ethanol. Key steps include:
- Esterification : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst under anhydrous conditions .
- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction homogeneity.
- Yield Optimization : Control temperature (0–25°C) and monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and dimethylamino group integrity (e.g., δ ~2.2 ppm for N(CH₃)₂ protons) .
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and 2800–2700 cm⁻¹ (tertiary amine) .
- HPLC/MS : Assess purity (>98%) and molecular ion ([M+H]⁺ at m/z 208.1) .
Advanced: How does the concentration of this compound influence resin polymerization efficiency?
In photoinitiated resin systems:
- Degree of Conversion (DC) : Higher concentrations (1–2 wt%) enhance DC by increasing free radical generation. Measure via FTIR by tracking C=C bond reduction at ~1630 cm⁻¹ .
- Physical Properties : At 1.5 wt%, flexural strength improves by 20% compared to lower concentrations. However, excess (>3 wt%) causes plasticization, reducing hardness .
- Experimental Design : Use a factorial design to test concentration gradients (0.5–3 wt%) with camphorquinone (CQ) at 1:1 and 1:2 CQ/amine ratios .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro, methoxy) on cytotoxicity using in vitro assays (e.g., MTT on cancer cell lines) .
- Bioassay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and exposure time (24–72 hrs) .
- Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed journals to identify outliers or methodological discrepancies .
Basic: What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How can computational tools predict the reactivity of this compound in photopolymerization?
- DFT Calculations : Model electron transfer between CQ and the amine using Gaussian09 at the B3LYP/6-31G(d) level to predict redox potentials .
- Molecular Dynamics : Simulate diffusion rates in resin matrices to optimize co-initiator spatial distribution .
- Software : Use ChemAxon or ACD/Labs to predict solubility parameters and compatibility with resin components .
Basic: How does this compound compare to other amine co-initiators in polymer chemistry?
- vs. 2-(Dimethylamino)ethyl methacrylate : Higher DC (75% vs. 60%) and better resin tensile strength due to reduced steric hindrance in the benzoate ester .
- Reactivity : Benzoate derivatives exhibit faster hydrogen abstraction rates (kinetic studies via laser flash photolysis) .
Advanced: What is the mechanistic role of diphenyliodonium hexafluorophosphate (DPI) in enhancing this compound’s photoactivity?
- Synergistic Effect : DPI acts as a co-synergist, scavenging inhibitory oxygen radicals and generating additional initiating species (Ph₂I⁺) .
- Experimental Validation : Use ESR spectroscopy to detect radical species (e.g., Ph₂I•) and quantify their concentration during irradiation .
Basic: What are optimal storage and waste disposal practices for this compound?
- Storage : In amber glass at 4°C under inert gas (Ar/N₂) to prevent oxidation .
- Waste : Neutralize with dilute HCl before incineration or交由 certified hazardous waste facilities .
Advanced: How can the CQ/amine molar ratio be optimized for photopolymerization applications?
- 1:2 Ratio Superiority : Doubling the amine concentration relative to CQ improves DC by 15% due to efficient electron/proton transfer .
- Kinetic Studies : Monitor polymerization rates via photo-DSC; higher amine ratios reduce induction periods by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
